molecular formula C12H18N4O4S B2442337 N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide CAS No. 349573-54-2

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide

Cat. No.: B2442337
CAS No.: 349573-54-2
M. Wt: 314.36
InChI Key: GNDCLCRFZNUKIL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol It is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a sulfonamide group

Preparation Methods

The synthesis of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, potassium permanganate, and hydrogen peroxide .

Scientific Research Applications

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can lead to the inhibition of enzyme activity or modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-13(2)21(19,20)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCLCRFZNUKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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